Cas no 162791-23-3 (11-Azaartemisinin)

11-Azaartemisinin structure
11-Azaartemisinin structure
商品名:11-Azaartemisinin
CAS番号:162791-23-3
MF:C15H23NO4
メガワット:281.34742474556
CID:904715
PubChem ID:155908803

11-Azaartemisinin 化学的及び物理的性質

名前と識別子

    • 11-Azaartemisinin
    • (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-3,6,9-triMethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one
    • (1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-one
    • (1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
    • (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
    • 162791-23-3
    • インチ: InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11?,13?,14+,15?/m1/s1
    • InChIKey: LSHOKYZGSIIBMK-FJAJAOGTSA-N
    • ほほえんだ: CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C

計算された属性

  • せいみつぶんしりょう: 281.16270821g/mol
  • どういたいしつりょう: 281.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 5
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 56.8Ų

11-Azaartemisinin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-208842-1mg
11-Azaartemisinin,
162791-23-3
1mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-208842-1 mg
11-Azaartemisinin,
162791-23-3
1mg
¥2,708.00 2023-07-11
TRC
A794900-1mg
11-Azaartemisinin
162791-23-3
1mg
$ 173.00 2023-04-19
TRC
A794900-10mg
11-Azaartemisinin
162791-23-3
10mg
$ 1355.00 2023-04-19

11-Azaartemisinin 関連文献

11-Azaartemisininに関する追加情報

11-Azaartemisinin (CAS No. 162791-23-3): A Promising Antimalarial Compound

11-Azaartemisinin, a derivative of the well-known antimalarial drug artemisinin, has garnered significant attention in the scientific community due to its potential as a novel therapeutic agent. With the CAS registry number 162791-23-3, this compound represents a promising advancement in the fight against malaria and other parasitic infections. Recent studies have highlighted its unique chemical properties and enhanced biological activity compared to traditional artemisinin-based compounds.

The synthesis of 11-Azaartemisinin involves a series of intricate chemical transformations that aim to optimize its pharmacokinetic profile and bioavailability. Researchers have employed advanced organic synthesis techniques, including ring-opening reactions and stereo-selective synthesis, to achieve high-purity 162791-23-3. These methods not only ensure the compound's stability but also pave the way for large-scale production, making it more accessible for clinical trials and eventual therapeutic use.

One of the most compelling aspects of 11-Azaartemisinin is its enhanced potency against *Plasmodium falciparum*, the primary causative agent of severe malaria. Studies conducted in vitro have demonstrated that CAS No. 162791-23-3 exhibits superior efficacy compared to conventional artemisinin derivatives, with lower IC50 values indicating stronger antiparasitic activity. This improved efficacy is attributed to the compound's ability to more effectively target heme polymerization, a critical step in the parasite's life cycle.

Moreover, recent research has explored the potential of 162791-23-3 in combating drug-resistant strains of *Plasmodium*. With the emergence of artemisinin-resistant malaria in Southeast Asia, there is an urgent need for new antimalarial agents that can overcome resistance mechanisms. Preliminary findings suggest that CAS No. 162791-23-3 may possess unique resistance-breaking properties, making it a valuable candidate for future antimalarial therapies.

The pharmacokinetic profile of CAS No. 162791-23-3 has also been extensively studied. Preclinical studies in animal models have revealed favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are particularly encouraging as they suggest that CAS No. 162791-23-3 may have improved bioavailability compared to traditional artemisinin derivatives, reducing the need for frequent dosing and enhancing patient compliance.

In addition to its antimalarial properties, recent investigations have explored the potential of CAS No. 162791-23-3 in other therapeutic areas. For instance, studies have shown that this compound exhibits anti-inflammatory and antioxidant activities, which could make it useful in treating conditions such as neurodegenerative diseases and cardiovascular disorders. These findings underscore the versatility of CAS No. 1627944444444444444444

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量